molecular formula C22H25N3O4S B2355792 3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380185-02-2

3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2355792
CAS RN: 2380185-02-2
M. Wt: 427.52
InChI Key: ACSVVOFIGUEODA-UHFFFAOYSA-N
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Description

Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .


Synthesis Analysis

Quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .


Molecular Structure Analysis

Quinazolinones are a class of organic compounds with a quinazoline core structure. The core structure consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For example, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Mechanism of Action

The mechanism of action of quinazolinones can vary widely depending on their specific structure and the biological system in which they are active. They have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .

Future Directions

Quinazolinones and their derivatives continue to be a focus of research due to their wide range of biological activities. Future research will likely continue to explore new synthesis methods, investigate their mechanisms of action, and develop new quinazolinone-based drugs .

properties

IUPAC Name

3-[[1-(2-ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-2-29-20-9-5-6-10-21(20)30(27,28)25-13-11-17(12-14-25)15-24-16-23-19-8-4-3-7-18(19)22(24)26/h3-10,16-17H,2,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSVVOFIGUEODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one

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